REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])[CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]([CH3:20])([CH3:19])[CH2:14][OH:15])[CH:3]=1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1C1=CC=CC=C1)C(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction was carefully quenched by the addition of H2O (0.10 mL), 3M NaOH (0.10 mL) and H2O (0.20 mL)
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Type
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STIRRING
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Details
|
the mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
|
Details
|
The suspension was filtered through Celite
|
Type
|
WASH
|
Details
|
rinsed with EtOAc (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The filtrate was dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1C1=CC=CC=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |